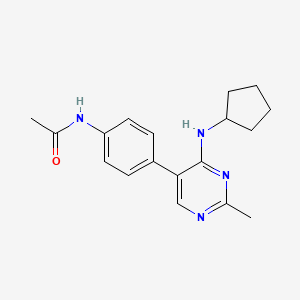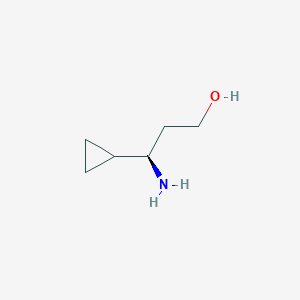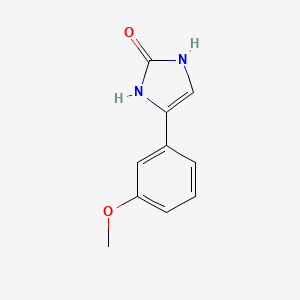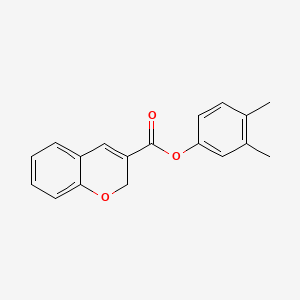
(S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione is a chiral compound with significant interest in various scientific fields. This compound is characterized by its unique imidazolidine ring structure, which is substituted with isobutyl and phenyl groups. The stereochemistry of the compound, indicated by the (S)-configuration, plays a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isobutyl-substituted amine with a phenyl-substituted carbonyl compound in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of automated systems for reagent addition and product separation further enhances the efficiency of the production process.
化学反应分析
Types of Reactions: (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where electrophiles such as halogens can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Imidazolidine-2,4-dione derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced imidazolidine ring.
Substitution: Halogenated phenyl derivatives.
科学研究应用
(S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound binds to active sites of enzymes, inhibiting their activity through competitive inhibition. This interaction disrupts normal biochemical pathways, leading to the desired therapeutic effects. The imidazolidine ring structure is crucial for its binding affinity and specificity.
相似化合物的比较
®-5-Isobutyl-3-phenylimidazolidine-2,4-dione: The enantiomer of the compound with different stereochemistry.
5-Isobutyl-3-phenylhydantoin: A structurally similar compound with a different ring system.
3-Phenylimidazolidine-2,4-dione: Lacks the isobutyl substitution but shares the core imidazolidine structure.
Uniqueness: (S)-5-Isobutyl-3-phenylimidazolidine-2,4-dione is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
(5S)-5-(2-methylpropyl)-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2/c1-9(2)8-11-12(16)15(13(17)14-11)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,17)/t11-/m0/s1 |
InChI 键 |
YEMHYRVDNYBATH-NSHDSACASA-N |
手性 SMILES |
CC(C)C[C@H]1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
规范 SMILES |
CC(C)CC1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid](/img/structure/B15217927.png)
![4-{[(1-Methyl-1H-imidazol-2-YL)thio]methyl}piperidin-4-OL](/img/structure/B15217932.png)

![tert-Butyl 7-fluoro-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate](/img/structure/B15217947.png)
![7-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15217956.png)


![2-Chloro-N-[(1,3,4-thiadiazol-2-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B15217973.png)
![9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester](/img/structure/B15217978.png)
![2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15217986.png)
![3,3'-(Hexafluorocyclopentene-1,2-diyl)bis[2-methyl-5-(4-aminophenyl)thiophene]](/img/structure/B15217988.png)



